N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with pyrimidin-2-ylsulfanylacetohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- N’-[(E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE]-2-(2,3-DICHLOROPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PYRIMIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-17-6-2-16(3-7-17)13-27-18-8-4-15(5-9-18)12-24-25-19(26)14-28-20-22-10-1-11-23-20/h1-12H,13-14H2,(H,25,26)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVRCORKNBZDJN-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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